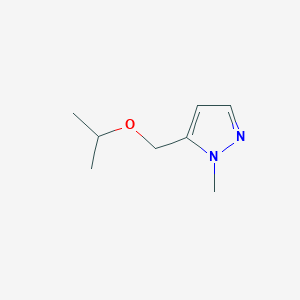![molecular formula C13H19N3O4 B2649011 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid CAS No. 1251003-66-3](/img/structure/B2649011.png)
8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazodiazepine with a carboxylic acid group attached. Imidazodiazepines are a class of drugs known for their sedative and anxiolytic effects .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazodiazepine core, followed by the introduction of the carboxylic acid group and the 2-methylpropan-2-yl group .Molecular Structure Analysis
The molecule contains an imidazodiazepine core, which is a fused ring structure containing two nitrogen atoms. It also has a carboxylic acid group (CO2H) and a 2-methylpropan-2-yl group attached .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound could undergo reactions typical for this group, such as esterification or amide formation. The imidazodiazepine core might also participate in various reactions, depending on the exact substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of functional groups .Applications De Recherche Scientifique
Organic Synthesis and Drug Development
Research on imidazo[1,2-a][1,4]diazepine derivatives, including compounds with similar structures to the one mentioned, focuses on developing new synthetic methodologies. These methodologies aim at creating complex heterocyclic compounds that could serve as key intermediates in the synthesis of potential therapeutic agents. For instance, studies have demonstrated novel synthetic routes for creating imidazo[4,5-e][1,4]diazepine derivatives, which are structurally related and highlight the versatility of these compounds in drug development processes (Kalayanov, Ivanov, & Grishchuk, 1993).
Antitumor Activity
Imidazotetrazine derivatives, closely related to the specified compound, have been explored for their antitumor properties. These studies focus on understanding the mechanism of action of these compounds and optimizing their antitumor efficacy. For example, the synthesis and evaluation of temozolomide, an imidazotetrazine derivative, highlight the potential of these compounds in cancer therapy (Wang, Stevens, Thomson, & Shutts, 1995).
Angiotensin II Receptor Antagonism
Research on benzimidazole derivatives bearing acidic heterocycles, similar to the core structure of the specified compound, demonstrates their application in medicinal chemistry, particularly as angiotensin II receptor antagonists. These studies contribute to the development of new therapeutic agents for hypertension and cardiovascular diseases (Kohara et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-7-9(11(17)18)6-15-5-4-14-10(15)8-16/h4-5,9H,6-8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRRXBCRISPKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CN=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide](/img/structure/B2648931.png)

![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2648934.png)

![5-nitro-N-[4-(phenylamino)phenyl]pyrimidine-4,6-diamine](/img/structure/B2648937.png)
![8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648938.png)


![N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2648942.png)

![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/no-structure.png)

